2-{[1-(2-Bromophenyl)ethyl]amino}butan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[1-(2-Bromophenyl)ethyl]amino}butan-1-ol is an organic compound with the molecular formula C12H18BrNO It is a brominated derivative of phenethylamine, featuring a butanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2-Bromophenyl)ethyl]amino}butan-1-ol typically involves the reaction of 2-bromophenylacetonitrile with butanal in the presence of a reducing agent. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Catalyst: Sodium borohydride or lithium aluminum hydride
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(2-Bromophenyl)ethyl]amino}butan-1-ol can undergo several types of chemical reactions, including:
Oxidation: Conversion to the corresponding ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Further reduction to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: Halogen substitution reactions where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Lithium aluminum hydride in dry ether
Substitution: Sodium iodide in acetone for halogen exchange
Major Products
Oxidation: 2-{[1-(2-Bromophenyl)ethyl]amino}butan-1-one
Reduction: 2-{[1-(2-Bromophenyl)ethyl]amino}butane
Substitution: 2-{[1-(2-Iodophenyl)ethyl]amino}butan-1-ol
Scientific Research Applications
2-{[1-(2-Bromophenyl)ethyl]amino}butan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying the effects of brominated phenethylamines on biological systems.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[1-(2-Bromophenyl)ethyl]amino}butan-1-ol is not well-characterized. it is likely to interact with biological targets similar to other phenethylamine derivatives, potentially affecting neurotransmitter systems. The bromine atom may also play a role in modulating the compound’s activity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 2-{[1-(2-Chlorophenyl)ethyl]amino}butan-1-ol
- 2-{[1-(2-Fluorophenyl)ethyl]amino}butan-1-ol
- 2-{[1-(2-Methylphenyl)ethyl]amino}butan-1-ol
Uniqueness
2-{[1-(2-Bromophenyl)ethyl]amino}butan-1-ol is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine is a larger and more polarizable atom compared to chlorine or fluorine, potentially leading to different pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
2-[1-(2-bromophenyl)ethylamino]butan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrNO/c1-3-10(8-15)14-9(2)11-6-4-5-7-12(11)13/h4-7,9-10,14-15H,3,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTQDVWIEXHFBCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC(C)C1=CC=CC=C1Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.